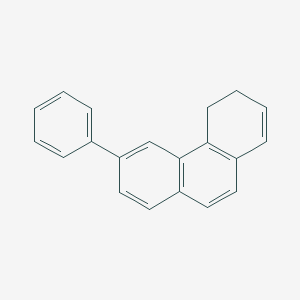![molecular formula C8H16Si B12544019 Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane CAS No. 142449-26-1](/img/structure/B12544019.png)
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropene ring, which is a three-membered ring containing a double bond, attached to a silicon atom through a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane typically involves the reaction of a cyclopropene derivative with a trimethylsilyl reagent. One common method is the reaction of 1-methylcycloprop-2-en-1-ylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane involves its ability to form stable carbon-silicon bonds. The cyclopropene ring provides a reactive site for various chemical transformations, while the trimethylsilyl group imparts stability and solubility to the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylcyclopropane: Similar structure but lacks the double bond in the cyclopropene ring.
Trimethylsilylpropene: Contains a double bond but lacks the three-membered ring structure.
Trimethylsilylcyclobutane: Contains a four-membered ring instead of a three-membered ring.
Uniqueness
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane is unique due to the presence of both a cyclopropene ring and a trimethylsilyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
142449-26-1 |
|---|---|
Molecular Formula |
C8H16Si |
Molecular Weight |
140.30 g/mol |
IUPAC Name |
trimethyl-[(1-methylcycloprop-2-en-1-yl)methyl]silane |
InChI |
InChI=1S/C8H16Si/c1-8(5-6-8)7-9(2,3)4/h5-6H,7H2,1-4H3 |
InChI Key |
VWRNKIAMHIGLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C1)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury](/img/structure/B12543940.png)
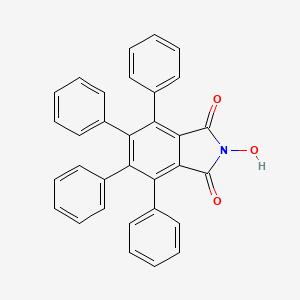
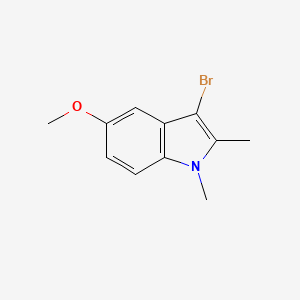
![2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12543948.png)

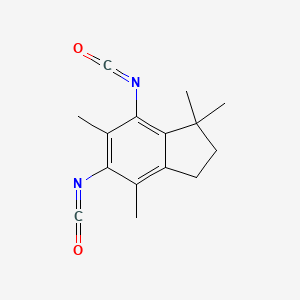
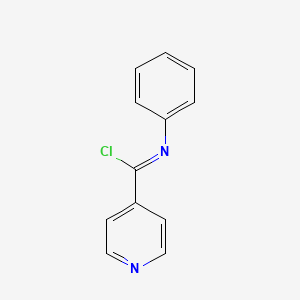
![Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-](/img/structure/B12543978.png)
![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
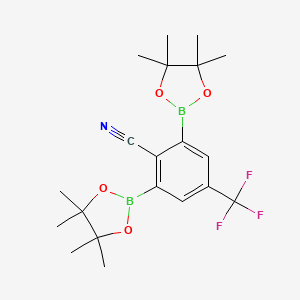
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
